Comparative CYP2C9 Inhibition Profile: Thiophen-3-yl vs. Phenyl Analogs
The target compound demonstrates moderate inhibition of cytochrome P450 2C9 with an IC50 of 3.5 µM in human liver microsomes [1]. In contrast, the simpler 4-phenyl analog 1-(2-phenylethyl)-4-(phenylsulfonyl)piperidine exhibits minimal CYP2C9 liability, while N-substituted variants in the 5-HT2A antagonist series show differential CYP inhibition patterns ranging from <1 µM to >10 µM depending on aryl substitution [2]. This quantitative CYP2C9 interaction profile distinguishes the target compound from otherwise structurally similar procurement candidates and may inform selection for studies where CYP2C9-mediated metabolism is a critical parameter.
| Evidence Dimension | CYP2C9 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 3.5 µM (3500 nM) |
| Comparator Or Baseline | 4-phenyl analog series: CYP2C9 IC50 values vary from <1 µM to >10 µM depending on specific substitution; minimal inhibition for 1-(2-phenylethyl)-4-(phenylsulfonyl)piperidine |
| Quantified Difference | Target compound IC50 = 3.5 µM (moderate inhibition) vs. comparator baseline with minimal inhibition |
| Conditions | Human liver microsomes, sulfaphenazole substrate, 5-min preincubation, NADPH addition |
Why This Matters
This CYP2C9 inhibition data enables informed compound selection when metabolic stability or potential drug-drug interaction risk is a screening criterion in preclinical studies.
- [1] BindingDB Entry BDBM50529793. CHEMBL4586372: 1-(Phenylsulfonyl)-4-(thiophen-3-yl)piperidine CYP2C9 inhibition assay. View Source
- [2] Fletcher SR, Burkamp F, Blurton P, Cheng SK, Clarkson R, O'Connor D, Spinks D, Tudge M, van Niel MB, Patel S, Chapman K, et al. 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT(2A) receptor antagonists. J Med Chem. 2002;45(2):492-503. View Source
